
2-Chloro-4'-methyl-1,1'-biphenyl
Vue d'ensemble
Description
2-Chloro-4’-methyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with a chlorine atom attached to one ring and a methyl group attached to the other
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-4’-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically occurs under mild conditions and is known for its high efficiency and functional group tolerance.
Industrial Production Methods
In industrial settings, the production of 2-Chloro-4’-methyl-1,1’-biphenyl often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted biphenyls, carboxylic acids, aldehydes, and reduced biphenyl derivatives.
Applications De Recherche Scientifique
2-Chloro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1,1’-biphenyl: Similar structure but lacks the methyl group.
4-Methyl-1,1’-biphenyl: Similar structure but lacks the chlorine atom.
4,4’-Dichloro-1,1’-biphenyl: Contains two chlorine atoms instead of one.
Uniqueness
2-Chloro-4’-methyl-1,1’-biphenyl is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other biphenyl derivatives .
Propriétés
Formule moléculaire |
C13H11Cl |
|---|---|
Poids moléculaire |
202.68 g/mol |
Nom IUPAC |
1-chloro-2-(4-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Cl/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,1H3 |
Clé InChI |
LZQKARVGXYAKEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzamide,5-chloro-2-hydroxy-n-[3-[5-phenyl-3-(trifluoromethyl)-1h-pyrazol-1-yl]phenyl]-](/img/structure/B8550460.png)
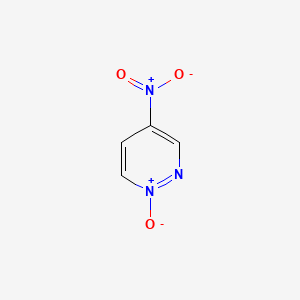
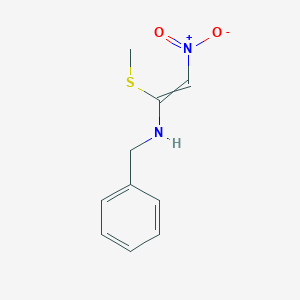
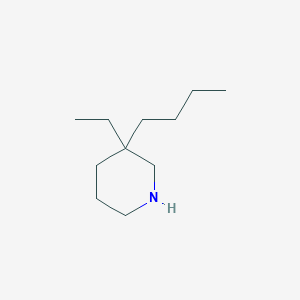
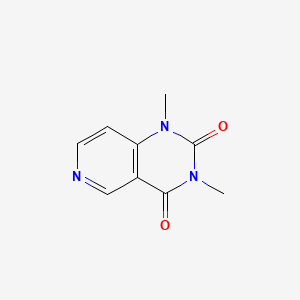
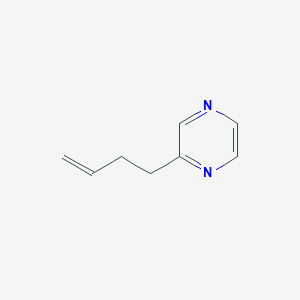

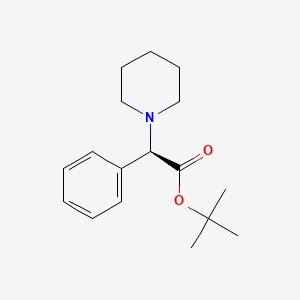

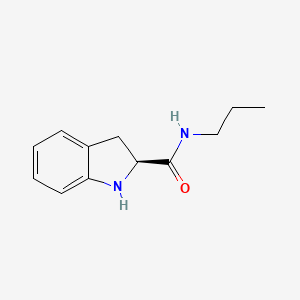
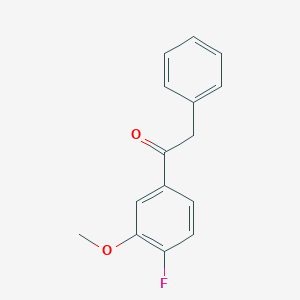

![4-[4-(Benzyloxy)phenoxy]phenol](/img/structure/B8550535.png)

